molecular formula C14H14N2O3 B14528659 Ethyl 3-benzoyl-5-methyl-1H-pyrazole-4-carboxylate CAS No. 62538-32-3

Ethyl 3-benzoyl-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B14528659
CAS No.: 62538-32-3
M. Wt: 258.27 g/mol
InChI Key: KQOISGSDVCMGTO-UHFFFAOYSA-N
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Description

Ethyl 3-benzoyl-5-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a benzoyl group at the 3-position, a methyl group at the 5-position, and an ethyl ester at the 4-carboxylate position, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-benzoyl-5-methyl-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by benzoylation at the 3-position . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzoyl-5-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds, which can be further utilized in pharmaceutical and agrochemical applications .

Scientific Research Applications

Ethyl 3-benzoyl-5-methyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-benzoyl-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl and methyl groups play a crucial role in binding to these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-benzoyl-5-methyl-1H-pyrazole-4-carboxylate stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoyl group at the 3-position enhances its reactivity and potential for further functionalization, making it a valuable intermediate in various synthetic and research applications .

Properties

CAS No.

62538-32-3

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

ethyl 3-benzoyl-5-methyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C14H14N2O3/c1-3-19-14(18)11-9(2)15-16-12(11)13(17)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,16)

InChI Key

KQOISGSDVCMGTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1C(=O)C2=CC=CC=C2)C

Origin of Product

United States

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